molecular formula C7H6N2O2S B1510321 Methyl 4-aMino-5-cyanothiophene-2-carboxylate CAS No. 648412-51-5

Methyl 4-aMino-5-cyanothiophene-2-carboxylate

Cat. No. B1510321
CAS RN: 648412-51-5
M. Wt: 182.2 g/mol
InChI Key: BSBPCVALLYUGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-aMino-5-cyanothiophene-2-carboxylate” is a chemical compound with the CAS Number: 98257-18-2 . It has a molecular weight of 182.2 and its IUPAC name is methyl 5-amino-4-cyano-2-thiophenecarboxylate . The compound is stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6N2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Gewald Synthesis of Aminothiophenes

Methyl 4-amino-5-cyanothiophene-2-carboxylate is involved in the synthesis of various aminothiophene derivatives through the Gewald synthesis. This process allows for the formation of 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, obtained by reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur. This method provides a convenient approach to access a wide range of aminothiophenes, which are valuable intermediates in organic synthesis, medicine, dyes, and pesticides (Tormyshev et al., 2006).

Phase Transfer Catalysis in Thiophene Synthesis

Another application involves phase transfer catalysis techniques to synthesize 3-aminothiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates. This eco-friendly technique enhances the synthesis of methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, important compounds in the development of pharmaceuticals and agrochemicals (Shah, 2011).

Fluorescence Properties of Aminothiophene Derivatives

Research into the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate highlights the potential use of aminothiophene derivatives in material sciences and fluorescence applications. The study provides insights into the structural characteristics that contribute to novel fluorescence properties, which could be leveraged in designing fluorescent probes and materials (Guo Pusheng, 2009).

Antimicrobial Activities

Bifunctional thiophene derivatives synthesized from this compound have been evaluated for their antimicrobial activities. These studies demonstrate the synthetic utility of thiophene derivatives and their potential as antimicrobial agents, which is critical in the development of new antibiotics and antimicrobial materials (Abu‐Hashem et al., 2011).

Crystal Structure and Computational Study

A crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate, a closely related compound, reveals its potential as a key intermediate in organic synthesis. The study highlights the importance of amino and carboxyl groups in forming various inter- and intra-molecular interactions, which is crucial for designing novel compounds with desired properties (Tao et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-amino-5-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPCVALLYUGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739114
Record name Methyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648412-51-5
Record name Methyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl 5-cyano-4-nitro-thiophene-2-carboxylate (0.17 mol, 36 g) and iron powder (0.51 mol, 28.5 g) in glacial acetic acid 68 mL (1.2 mol) was refluxed for 3 hours. The crude was concentrated under vacuum and neutralized with diluted ammonia. The aqueous layer was extracted with ethyl acetate (3×250 mL) and dried over Na2SO4. The filtrate was evaporated to dryness to give a yellow solid, which was purified by flash chromatography over silica gel using hexane/ethyl acetate (38:12) as eluent, to afford the title compound as a yellow solid (21.4 g, 69%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
catalyst
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Reactant of Route 4
Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-aMino-5-cyanothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-aMino-5-cyanothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.